![molecular formula C14H14ClFN2O2 B4725935 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4725935.png)
3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide, also known as CLP290, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various neurological disorders. This compound is a positive allosteric modulator of the TRPC6 channel, which plays a crucial role in regulating calcium ion influx in neurons.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including neuropathic pain, epilepsy, and bipolar disorder. In preclinical studies, this compound has been shown to enhance the activity of TRPC6 channels, leading to increased calcium influx in neurons and subsequent neuronal excitability. This effect has been demonstrated to alleviate neuropathic pain in animal models. In addition, this compound has been shown to have anticonvulsant effects in animal models of epilepsy and to improve mood stability in animal models of bipolar disorder.
Mechanism of Action
3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide is a positive allosteric modulator of the TRPC6 channel, which is a non-selective cation channel that plays a crucial role in regulating calcium ion influx in neurons. When this compound binds to the TRPC6 channel, it enhances the channel's activity, leading to increased calcium influx in neurons and subsequent neuronal excitability. This effect has been shown to alleviate neuropathic pain, improve mood stability, and have anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase calcium influx in neurons, leading to increased neuronal excitability. This effect has been demonstrated to alleviate neuropathic pain, improve mood stability, and have anticonvulsant effects. In addition, this compound has been shown to have no significant effect on other ion channels, indicating its specificity for the TRPC6 channel.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its specificity for the TRPC6 channel, which allows for targeted modulation of neuronal excitability. In addition, this compound has been shown to have no significant effect on other ion channels, reducing the potential for off-target effects. However, one limitation of using this compound in lab experiments is the lack of clinical data on its safety and efficacy in humans, which limits its potential for translation to clinical applications.
Future Directions
There are several potential future directions for research on 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic effects in neurological disorders, including neuropathic pain, epilepsy, and bipolar disorder. Another direction is to explore its potential as a tool for studying the role of the TRPC6 channel in neuronal excitability and calcium signaling. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for clinical trials and potential clinical applications.
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-propan-2-yl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-7(2)17-14(19)11-8(3)20-18-13(11)12-9(15)5-4-6-10(12)16/h4-7H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIBEUVVONXDIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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